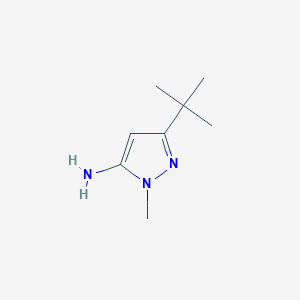![molecular formula C26H27ClN2O5S B048805 (6R,7R)-7-((terc-butoxicarbonil)amino)-3-(clorometil)-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxilato de benzhidrilo CAS No. 112028-91-8](/img/structure/B48805.png)
(6R,7R)-7-((terc-butoxicarbonil)amino)-3-(clorometil)-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-carboxilato de benzhidrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar bicyclic structures involves multiple steps, including hydrolyzing, protecting amino groups, and esterification. For instance, a related compound was prepared with a yield reaching 84.6%, characterized by infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) (Deng Fu-li, 2007). Another synthesis pathway involved acylation, oxidation, protection of carboxy group in one pot, followed by rearrangement, chlorination, and methoxylation, achieving an overall yield of about 30% (Yuan Zhe-dong, 2007).
Molecular Structure Analysis
Molecular structure analysis through methods such as X-ray diffraction reveals the intricate arrangement of atoms within these compounds. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showcased a monoclinic space group structure in crystals, demonstrating the complexity of these molecules (T. Moriguchi et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include multi-component coupling reactions, highlighting their reactivity and potential for synthesis of diverse chemical structures. For example, a protocol for synthesizing 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids from simple aldehydes, amides, and maleic anhydride was developed, showcasing the compound's versatility in chemical synthesis (H. Neumann et al., 2002).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding the behavior of these compounds under various conditions. For instance, studies on pseudopolymorphism and phase stability in solid forms of related compounds have provided insight into their hygroscopic nature and structural transitions (K. Ashizawa et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, stereoselectivity, and potential for forming derivatives, are integral for exploring the utility of these compounds in synthesis and other chemical processes. Research on the reaction of singlet-excited and radicals with aryl-substituted benzofuranones, for example, sheds light on the antioxidant activity and hydrogen-donor propensity, which could be extrapolated to similar bicyclic structures (C. Lundgren et al., 2006).
Aplicaciones Científicas De Investigación
Síntesis de péptidos a alta temperatura
El grupo terc-butoxicarbonil (Boc) en este compuesto se utiliza para la protección de aminoácidos y péptidos durante la síntesis a altas temperaturas. Esto es particularmente útil en la síntesis de péptidos donde se requiere estabilidad térmica .
Síntesis asimétrica
El compuesto se puede utilizar en la síntesis asimétrica para crear fármacos ópticamente activos. Su estructura permite la creación de centros quirales, que son cruciales en la producción de fármacos enantioméricamente puros .
Propiedades
IUPAC Name |
benzhydryl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5S/c1-26(2,3)34-25(32)28-19-22(30)29-20(18(14-27)15-35-23(19)29)24(31)33-21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19,21,23H,14-15H2,1-3H3,(H,28,32)/t19-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRVNJKDYWWNHD-AUSIDOKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)CCl)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471907 |
Source


|
| Record name | Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112028-91-8 |
Source


|
| Record name | Diphenylmethyl (6R,7R)-7-[(tert-butoxycarbonyl)amino]-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


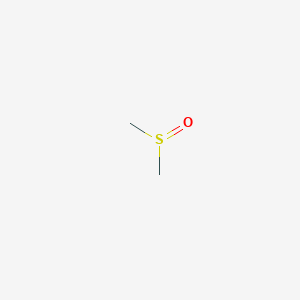
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
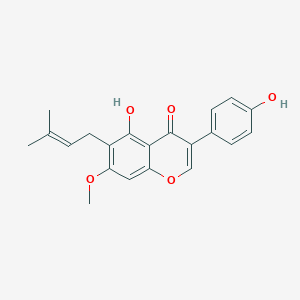


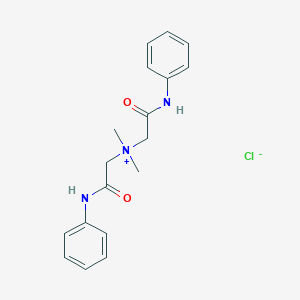

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)
![(NZ)-N-[(2Z)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B48743.png)
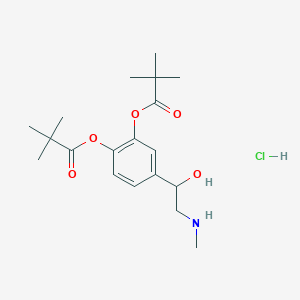
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
